5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with the molecular formula C18H18BrN5O2S and a molecular weight of 448.344 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone include:
5-bromo-2-hydroxy-3-methoxybenzaldehyde: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
2-bromo-5-hydroxy-4-methoxybenzaldehyde: Another structurally related compound with distinct reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
CAS No. |
624725-72-0 |
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Molecular Formula |
C18H18BrN5O2S |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18BrN5O2S/c1-3-26-15-7-4-12(5-8-15)17-21-22-18(27)24(17)23-20-11-13-10-14(19)6-9-16(13)25-2/h4-11,23H,3H2,1-2H3,(H,22,27)/b20-11+ |
InChI Key |
RYODCNSMXQQUPQ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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